molecular formula C8H7BrN2O B1381753 6-Bromo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1427446-76-1

6-Bromo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1381753
CAS No.: 1427446-76-1
M. Wt: 227.06 g/mol
InChI Key: QWYPPWSJICTEMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable brominated methoxy compound under specific reaction conditions . The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out under aerobic oxidative conditions . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-7-methoxyimidazo[1,2-a]pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYPPWSJICTEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427446-76-1
Record name 6-bromo-7-methoxyimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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